Lavendustin C
Description
Lavendustin c has been reported in Elephantopus mollis, Streptomyces, and other organisms with data available.
This compound is a compound that inhibits calmodulin kinase II and p60. (NCI)
Properties
IUPAC Name |
5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-10-2-4-12(17)8(5-10)7-15-9-1-3-13(18)11(6-9)14(19)20/h1-6,15-18H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULATDWLDJOKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154856 | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125697-93-0 | |
| Record name | Lavendustin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,5-Dihydroxybenzylamino)-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAVENDUSTIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJM06BIW5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Profile of Lavendustin C: A Potent Tyrosine Kinase Inhibitor from Streptomyces griseolavendus
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The discovery of novel, potent, and selective enzyme inhibitors from natural sources has been a cornerstone of drug development. Among the most critical targets in oncology and other signaling-related disorders are protein tyrosine kinases (PTKs). The lavendustins, a class of potent PTK inhibitors, trace their origins to the soil bacterium Streptomyces griseolavendus. The foundational compound of this class, Lavendustin A, was first isolated from a culture filtrate of this organism.[1][2] This discovery paved the way for the investigation and synthesis of related analogs, including Lavendustin C, a notable inhibitor of several key tyrosine kinases. This technical guide provides an in-depth overview of this compound, focusing on its discovery, biological activity, the signaling pathways it modulates, and the experimental protocols for its study.
Discovery and Origin
Lavendustin A was first identified and isolated from the butyl acetate extract of a Streptomyces griseolavendus culture filtrate.[1][2] While Lavendustin A was the primary natural product characterized in the initial discovery, this compound, with the chemical name 5-((2,5-Dihydroxybenzyl)amino)-2-hydroxybenzoic acid, is recognized as a potent derivative. It is considered a core active structure responsible for the inhibition of tyrosine kinases.
Quantitative Biological Activity
This compound has demonstrated potent inhibitory activity against several critical protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency against different kinase targets.
| Target Kinase | IC50 Value (µM) | IC50 Value (nM) | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase | 0.012 | 12 | [3] |
| pp60c-src(+) kinase | 0.5 | 500 | [3] |
| Ca2+/calmodulin-dependent kinase II (CaMK II) | 0.2 | 200 | [3] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Streptomyces griseolavendus, the isolation and purification of lavendustin-like compounds, and the assessment of their tyrosine kinase inhibitory activity.
Fermentation of Streptomyces griseolavendus
This protocol is a representative method for the cultivation of Streptomyces species for the production of secondary metabolites.
-
Strain: Streptomyces griseolavendus
-
Media: A suitable production medium may contain (per liter): 20 g glycerin, 20 g dextrin, 10 g soy peptone, 3 g yeast extract, 2 g (NH₄)₂SO₄, and 2 g CaCO₃. The pH is adjusted to 7.4 before sterilization.
-
Culture Conditions:
Isolation and Purification of Lavendustin Compounds
This protocol outlines a general procedure for the extraction and purification of lavendustin-like compounds from the culture broth.
-
Extraction:
-
Adjust the pH of the culture broth filtrate to 2.4.
-
Extract the acidified filtrate with an equal volume of butyl acetate.
-
Concentrate the organic extract in vacuo to yield a crude oily residue.
-
-
Chromatographic Purification:
-
The crude extract can be subjected to silica gel column chromatography.
-
A solvent gradient, such as a methanol-chloroform system, is used to elute the compounds.
-
Fractions are collected and tested for their bioactivity.
-
Active fractions are pooled and can be further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Protein Tyrosine Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific tyrosine kinase, such as EGFR or c-Src.[6]
-
Materials:
-
Microtiter plates coated with a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Purified recombinant human EGFR or c-Src kinase.
-
This compound (or other test inhibitors) at various concentrations.
-
ATP solution.
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
-
Procedure:
-
Add the kinase enzyme to the substrate-coated wells.
-
Add different concentrations of this compound to the wells and incubate.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the wells to remove the reaction mixture.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the HRP substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.
Caption: EGFR signaling pathway inhibited by this compound.
Caption: c-Src signaling pathways inhibited by this compound.
References
- 1. Isolation of a novel tyrosine kinase inhibitor, lavendustin A, from Streptomyces griseolavendus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Lavendustin C: A Technical Guide for Researchers on its Role as a Protein Tyrosine Kinase Inhibitor
Introduction
Lavendustin C is a naturally derived compound, isolated from the bacterium Streptomyces griseolavendus, that has garnered significant attention in cellular biology and drug discovery as a potent inhibitor of protein tyrosine kinases (PTKs).[1] As members of the broader kinase enzyme family, PTKs are crucial mediators of cellular signal transduction, governing processes such as cell growth, differentiation, migration, and apoptosis.[2][3] Dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer.[2][4] this compound, a derivative of Lavendustin A, serves as an invaluable chemical tool for dissecting these signaling pathways and as a foundational structure for developing novel therapeutic agents.[1][5] This guide provides a comprehensive overview of this compound, its mechanism of action, inhibitory profile, and its application in research, tailored for professionals in the scientific and drug development fields.
Chemical and Physical Properties
This compound, with the formal name 5-[[(2,5-dihydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid, is characterized by its distinct chemical structure which is fundamental to its biological activity.[1][6]
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₅[1][6] |
| Molecular Weight | 275.3 g/mol [1][6] |
| CAS Number | 125697-93-0[1][7] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in DMSO (30 mg/ml) and DMF (30 mg/ml)[1] |
| SMILES | C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O[6][8] |
Mechanism of Action
Protein tyrosine kinase inhibitors (TKIs) primarily function by blocking the action of tyrosine kinases, enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins.[3] This phosphorylation event is a critical "on" switch for many signaling cascades.[2]
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the tyrosine kinase.[3] Its structure mimics the binding conformation of ATP, allowing it to occupy the ATP-binding pocket on the enzyme, thereby preventing the phosphorylation of target substrates and halting the downstream signaling cascade.
Inhibitory Activity and Specificity
This compound is a potent inhibitor of several protein tyrosine kinases, with particular efficacy against the Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase. Its inhibitory concentration (IC50) varies across different kinases, highlighting a degree of selectivity.
| Target Kinase | IC50 Value (µM) | Reference(s) |
| EGFR-associated tyrosine kinase | 0.012 | [1][7] |
| Ca²⁺/calmodulin-dependent kinase II (CaMK II) | 0.2 | [1][7] |
| pp60c-src(+) kinase | 0.5 | [1][7] |
Note: Some sources report the IC50 for EGFR as 11 nM (0.011 µM) and for CaMK II and c-src as 200 nM and 500 nM, respectively.[8][9]
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, initiates a cascade of intracellular events leading to cell proliferation, survival, and differentiation.[5] this compound's potent inhibition of EGFR's kinase activity makes it an effective tool for studying this pathway. By blocking the initial autophosphorylation of the receptor, it prevents the recruitment and activation of all downstream signaling molecules.
Experimental Protocols: In Vitro Kinase Assay
Determining the inhibitory potency (IC50) of a compound like this compound is typically achieved through an in vitro kinase assay. The following is a generalized protocol based on standard methodologies.[10][11][12]
Objective: To measure the concentration-dependent inhibition of a specific tyrosine kinase by this compound and determine its IC50 value.
Materials:
-
Purified recombinant tyrosine kinase (e.g., EGFR kinase domain).
-
Specific peptide or protein substrate for the kinase.
-
This compound stock solution (in DMSO).
-
ATP solution.
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.).[13]
-
Detection reagent (e.g., phosphospecific antibody, ADP detection kit, or radiolabeled [γ-³²P]ATP).
-
96-well microtiter plates.
-
Plate reader or scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM), including a DMSO-only control.
-
Reaction Setup: In each well of a 96-well plate, add the kinase, the peptide substrate, and the corresponding concentration of this compound (or DMSO control).
-
Initiation: Start the phosphorylation reaction by adding a solution of ATP (and MgCl₂) to each well.[10] Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).[11][14]
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA, SDS-PAGE loading buffer).[10]
-
Detection and Measurement: Quantify the amount of phosphorylated substrate. The method depends on the detection reagent used:
-
ELISA-based: Use a phosphospecific antibody to detect the phosphorylated product.
-
Luminescence-based: Measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Radiometric: Spot the reaction mixture onto a membrane, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity on the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antiproliferative agents derived from lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C14H13NO5 | CID 3896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | EGFR inhibitor | Hello Bio [hellobio.com]
- 9. Lavendustin A | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. protocols.io [protocols.io]
Lavendustin C: A Technical Guide to its Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin C is a potent inhibitor of several protein kinases, making it a valuable tool for research in cellular signaling and a potential scaffold for drug development. This technical guide provides an in-depth overview of this compound's primary molecular targets, its binding affinities, the experimental protocols used for its characterization, and its impact on key signaling pathways.
Core Concepts: Kinase Inhibition by this compound
This compound is a member of the lavendustin family of compounds, which were originally isolated from Streptomyces griseolavendus. These compounds are known for their ability to inhibit protein tyrosine kinases. The mechanism of action for lavendustins is generally competitive with respect to ATP, the phosphate donor in the kinase reaction, and non-competitive with respect to the protein or peptide substrate.
Quantitative Data: Targets and Binding Affinity of this compound
The inhibitory activity of this compound has been quantified against several key protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Target Kinase | IC50 (µM) |
| Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase | 0.012[1] |
| pp60c-src(+) kinase | 0.5[1] |
| Ca2+/calmodulin-dependent kinase II (CaMKII) | 0.2[1] |
Signaling Pathways Modulated by this compound
This compound's inhibitory action on EGFR, Src, and CaMKII allows it to modulate several critical cellular signaling pathways that are often implicated in cell proliferation, differentiation, migration, and apoptosis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell growth and survival. By inhibiting EGFR, this compound can effectively block these downstream signals.
References
Lavendustin C: A Technical Guide to its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavendustin C is a potent inhibitor of several protein kinases, playing a crucial role in dissecting complex cellular signaling networks. Originally identified along with its analogue Lavendustin A, it has demonstrated significant inhibitory activity against key enzymes in major signaling cascades. This document provides an in-depth technical overview of this compound's effects, focusing on its quantitative inhibitory profile, its impact on critical signaling pathways, and detailed experimental protocols for its use in a research setting.
Core Target Profile and Quantitative Inhibitory Data
This compound exhibits potent inhibitory activity against both receptor and non-receptor tyrosine kinases, as well as certain serine/threonine kinases. Its efficacy is most pronounced against the Epidermal Growth Factor Receptor (EGFR), but it also significantly affects Ca2+/calmodulin-dependent protein kinase II (CaMK II) and the proto-oncogene tyrosine-protein kinase Src.[1][2] The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ Value | Kinase Family | Reference |
| EGFR-associated Tyrosine Kinase | 11-12 nM | Receptor Tyrosine Kinase | [1][2] |
| CaMK II | 200 nM | Serine/Threonine Kinase | [1][2] |
| pp60c-src / c-src | 500 nM | Non-Receptor Tyrosine Kinase | [1][2] |
Effects on Key Signaling Pathways
The inhibitory profile of this compound allows it to modulate several fundamental cellular processes, including proliferation, differentiation, and synaptic plasticity.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands such as EGF, initiates multiple downstream signaling cascades. These pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, are central to regulating cell growth, survival, and proliferation.[3] this compound is a potent inhibitor of the EGFR's intrinsic tyrosine kinase activity.[2] By preventing the autophosphorylation of the receptor, it effectively blocks the recruitment and activation of all downstream signaling molecules, thereby halting the entire cascade.
Caption: EGFR signaling pathway inhibition by this compound.
Modulation of Src Family Kinase Signaling
c-Src is a non-receptor tyrosine kinase that functions as a critical signaling node downstream of various receptors, including RTKs and integrins. It is involved in the regulation of cell adhesion, migration, and invasion. This compound's inhibition of c-Src (IC₅₀ = 500 nM) suggests it can impact these cellular processes, potentially by disrupting focal adhesions and cytoskeletal organization.[2]
Impact on CaMK II-Mediated Pathways
Unlike its effects on tyrosine kinases, this compound also targets the serine/threonine kinase CaMK II.[1][2] CaMK II is highly abundant in the brain and is a key mediator of synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2] Inhibition of CaMK II by this compound can therefore block LTP induction, making it a useful tool for studying synaptic function.[2]
Experimental Protocols
Accurate and reproducible experimental results depend on meticulous methodology. The following sections detail protocols for the preparation and application of this compound in common assays.
Solution Preparation
Proper solubilization is critical for experimental success.
-
For In Vitro Assays: this compound is soluble in DMSO and methanol.[2] Prepare a concentrated stock solution (e.g., 10-25 mM) in 100% DMSO. For the final assay, dilute the stock solution in the appropriate aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.
-
For In Vivo Experiments: A common vehicle for administration consists of a multi-component solvent system. A typical protocol is as follows[1]:
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL. This results in a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of use.[1]
-
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of this compound against EGFR kinase activity.
Caption: Experimental workflow for an in vitro kinase assay.
Detailed Methodology:
-
Reagents: Recombinant human EGFR kinase domain, a suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1), [γ-³²P]ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), and this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the EGFR kinase, peptide substrate, and assay buffer.
-
Add the this compound dilution (or vehicle control) to the reaction tube.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated ATP.
-
Measure the radioactivity remaining on the paper (representing phosphorylated substrate) using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based EGFR Autophosphorylation Assay
This protocol assesses the ability of this compound to inhibit EGFR activation in intact cells, such as the A431 cell line which overexpresses EGFR.[4]
-
Cell Culture: Culture A431 cells in appropriate media (e.g., DMEM with 10% FBS) to approximately 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours in serum-free media.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound (or a more cell-permeable analogue like its methyl ester) for 1-2 hours.[4]
-
Ligand Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1068).
-
Probe a separate blot or strip and re-probe the same blot with an antibody for total EGFR as a loading control.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the reduction in EGFR phosphorylation at different this compound concentrations.
Conclusion
This compound is a versatile and potent multi-kinase inhibitor. Its strong activity against EGFR makes it an invaluable tool for studying receptor tyrosine kinase signaling and its role in cell proliferation and cancer. Furthermore, its inhibitory effects on c-Src and CaMK II provide avenues for investigating other fundamental cellular processes, from cell migration to synaptic plasticity. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to explore these critical signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EGFR inhibitor | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of tyrosine kinase and epidermal growth factor receptor internalization by lavendustin A methyl ester in cultured A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lavendustin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lavendustin C, a potent tyrosine kinase inhibitor. This document consolidates key chemical and biological data, outlines detailed experimental protocols, and visualizes relevant signaling pathways to support its application in research and drug development.
Core Chemical and Physical Data
This compound is a well-characterized inhibitor of several critical protein kinases. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 125697-93-0 | [1][2] |
| Molecular Weight | 275.26 g/mol | [1] |
| Molecular Formula | C₁₄H₁₃NO₅ | [1][2] |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase. It also demonstrates inhibitory activity against other kinases, making it a valuable tool for studying various signaling pathways.
Kinase Inhibitory Profile
The inhibitory concentrations (IC₅₀) of this compound against key kinases are detailed in the following table.
| Target Kinase | IC₅₀ | Source |
| EGFR-associated tyrosine kinase | 11 nM | [3] |
| pp60c-src kinase | 500 nM | [3] |
| Ca²⁺/calmodulin-dependent kinase II (CaMKII) | 200 nM | [3] |
Cellular Effects
At micromolar concentrations (10-150 µM), this compound has been shown to inhibit tyrosine kinase-associated neutrophil degranulation and the generation of superoxide.
Signaling Pathways
This compound's primary mechanism of action involves the inhibition of EGFR, a key receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound.
In Vitro EGFR Kinase Assay
This protocol outlines a method to determine the inhibitory effect of this compound on EGFR kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Prepare a solution of a suitable EGFR substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Prepare a solution of ATP.
-
-
Kinase Reaction:
-
In a microplate, add recombinant human EGFR enzyme to each well.
-
Add the various dilutions of this compound or vehicle control to the wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate peptide and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as the ADP-Glo™ Kinase Assay which measures ADP formation, or a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cell-Based EGFR Phosphorylation Assay
This protocol describes a method to assess the effect of this compound on EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line with high EGFR expression (e.g., A431 or HeLa cells) in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with a known concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).
-
Subsequently, probe the membrane with an antibody for total EGFR as a loading control.
-
Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated control.
-
Conclusion
This compound is a versatile and potent inhibitor of EGFR and other tyrosine kinases. The data and protocols presented in this guide are intended to facilitate its effective use in research and to provide a solid foundation for further studies into its therapeutic potential. The provided methodologies can be adapted to investigate the role of the targeted kinases in various cellular processes and disease models.
References
Methodological & Application
Application Notes and Protocols for the Use of Lavendustin C in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lavendustin C
This compound is a potent inhibitor of several protein kinases, with notable activity against Epidermal Growth Factor Receptor (EGFR) kinase, Calcium/calmodulin-dependent protein kinase II (CaMK II), and the proto-oncogene tyrosine-protein kinase Src (pp60c-src).[1][2] As a member of the lavendustin family of natural products, it serves as a valuable tool for studying signal transduction pathways mediated by these kinases and for the initial stages of drug discovery. Its inhibitory action is primarily directed at the tyrosine kinase domain, competing with ATP binding and thus preventing the phosphorylation of substrate proteins.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of susceptible enzymes. This competitive inhibition prevents the transfer of a phosphate group from ATP to the tyrosine residues on the substrate protein, thereby blocking the downstream signaling cascade. The efficacy of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to reduce the kinase activity by 50%.
Data Presentation: this compound Kinase Inhibition Profile
The following table summarizes the inhibitory potency of this compound against its primary kinase targets as reported in the literature. This data is crucial for determining the appropriate concentrations for in vitro kinase assays and for understanding the inhibitor's selectivity.
| Kinase Target | IC50 Value (µM) |
| EGFR-associated tyrosine kinase | 0.012[1][2] |
| CaMK II | 0.2[1][2] |
| pp60c-src(+) kinase | 0.5[1][2] |
Signaling Pathway Inhibition
This compound is a potent inhibitor of the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues, creating docking sites for adaptor proteins like Grb2 and Shc. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][3][4] this compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a generic in vitro biochemical kinase assay to determine the inhibitory activity of this compound against a tyrosine kinase, such as EGFR. This protocol can be adapted for other kinases with appropriate modifications to the substrate and buffer conditions.
Materials and Reagents:
-
Kinase: Purified recombinant human EGFR (or other target kinase).
-
Substrate: Synthetic peptide substrate for the target kinase (e.g., Poly(Glu, Tyr) 4:1 for EGFR).
-
This compound: Stock solution in DMSO.
-
ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence-based assays.
-
Kinase Assay Buffer:
-
For EGFR: 20 mM HEPES (pH 7.2), 10 mM MnCl₂, 15 mM MgCl₂, 1 mM DTT, 40 µg/mL BSA.[5]
-
For CaMK II: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, and Ca²⁺/Calmodulin solution.
-
For pp60c-src: 100mM Tris-HCl (pH 7.2), 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol.[6]
-
-
Stop Solution: For radiometric assay: 40% Trichloroacetic acid (TCA). For luminescence assay (e.g., ADP-Glo™): ADP-Glo™ Reagent.
-
Detection Reagent: For radiometric assay: P81 phosphocellulose paper and scintillation fluid. For luminescence assay: Kinase Detection Reagent.
-
96-well microplate.
Experimental Workflow:
Caption: General workflow for an in vitro kinase assay with this compound.
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer appropriate for the target kinase.
-
Dilute the kinase and substrate to their final desired concentrations in the Kinase Assay Buffer.
-
Prepare a stock solution of ATP. For radiometric assays, this will include [γ-³²P]ATP.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup (96-well plate):
-
Add the diluted kinase to each well.
-
Add the substrate to each well.
-
Add the serially diluted this compound or DMSO (for the vehicle control) to the appropriate wells.
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
-
Kinase Reaction:
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
For Radiometric Assay:
-
For Luminescence-Based Assay (e.g., ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[1]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[1]
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable research tool for investigating kinase-mediated signaling pathways. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this inhibitor in their studies. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Western Blot Analysis of p-EGFR Following Lavendustin C Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation using the tyrosine kinase inhibitor Lavendustin C. The following sections detail the experimental workflow, from cell culture and treatment to Western blot analysis, enabling researchers to effectively measure the potency and effects of this compound on the EGFR signaling pathway.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is implicated in the development and progression of various cancers.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades.[3] Analyzing the phosphorylation status of EGFR (p-EGFR) is a key method for assessing its activation state and the efficacy of targeted inhibitors.
This compound is a potent inhibitor of EGFR-associated tyrosine kinase with an IC50 of 0.012 µM.[4][5] This protocol outlines a comprehensive Western blot procedure to detect changes in p-EGFR levels in cultured cells following treatment with this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., A431, MCF-7, or other cell lines with detectable EGFR expression) in appropriate culture dishes and grow to 70-80% confluency.[6]
-
Serum Starvation (Optional but Recommended): To reduce basal EGFR activation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.[7]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line, starting with concentrations around the known IC50 (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).[4]
-
Treatment:
-
Inhibitor Pre-treatment: Aspirate the medium and treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO) group.
-
EGF Stimulation: To observe the inhibitory effect on activated EGFR, stimulate the cells with recombinant human EGF (e.g., 100 ng/mL) for a short period (e.g., 10-30 minutes) following the this compound pre-treatment.[8][9] A positive control group treated with EGF alone should be included.
-
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[9]
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add 5x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
For large proteins like EGFR, a wet transfer at 100 V for 90-120 minutes at 4°C is recommended. Adding 0.1% SDS to the transfer buffer can improve the transfer efficiency of high molecular weight proteins.[8]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068 or Tyr1173) overnight at 4°C with gentle agitation.[1][7] Dilute the antibody in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the p-EGFR antibody and re-probed with an antibody for total EGFR and a loading control protein such as β-actin or GAPDH.
-
Data Presentation
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 0.01 - 10 µM | Perform a dose-response to determine the optimal concentration for your cell line.[4] |
| This compound Incubation Time | 1 - 4 hours | Time-course experiments may be necessary to determine the optimal pre-incubation time. |
| EGF Stimulation Concentration | 100 ng/mL | A common concentration to induce robust EGFR phosphorylation.[8][9] |
| EGF Stimulation Time | 10 - 30 minutes | Short stimulation is sufficient to observe maximal phosphorylation.[8][9] |
| Protein Loading per Lane | 20 - 30 µg | Ensure equal loading across all lanes for accurate comparison.[11] |
| SDS-PAGE Gel Percentage | 8% | Appropriate for resolving high molecular weight proteins like EGFR (~134 kDa).[8][11] |
| Primary Antibody Dilution (p-EGFR) | Varies by manufacturer | Typically 1:1000. Refer to the antibody datasheet.[1] |
| Primary Antibody Dilution (Total EGFR) | Varies by manufacturer | Typically 1:1000. Refer to the antibody datasheet.[1] |
| Secondary Antibody Dilution | Varies by manufacturer | Typically 1:5000 - 1:10000. |
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for p-EGFR Western Blot
Caption: Workflow for p-EGFR Western blot analysis after this compound treatment.
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lavendustin A | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]
- 3. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR (EGFR) | Abcam [abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Tyrosine-Phosphorylated Proteins Following Lavendustin C Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lavendustin C, a potent tyrosine kinase inhibitor, in conjunction with immunoprecipitation to study protein tyrosine phosphorylation. This document offers detailed protocols, data presentation for the inhibitor's activity, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a powerful inhibitor of several protein tyrosine kinases, making it a valuable tool for dissecting signaling pathways involved in cell growth, differentiation, and oncogenesis. By inhibiting the catalytic activity of tyrosine kinases, this compound allows researchers to investigate the steady-state levels of tyrosine phosphorylation on various protein substrates. When combined with immunoprecipitation using anti-phosphotyrosine antibodies, it facilitates the enrichment and subsequent identification of proteins whose phosphorylation status is regulated by this compound-sensitive kinases.
Applications
-
Inhibition of Tyrosine Kinase Activity: this compound can be used to treat cells in culture to acutely inhibit tyrosine phosphorylation events.
-
Elucidation of Signaling Pathways: By observing the change in phosphorylation of specific proteins after this compound treatment, researchers can map out components of signaling cascades downstream of targeted kinases.
-
Target Validation: In drug development, this compound can be used as a reference compound to validate the effects of inhibiting specific tyrosine kinases.
-
Enrichment of Tyrosine-Phosphorylated Proteins: Following inhibition with this compound, immunoprecipitation with anti-phosphotyrosine antibodies allows for the isolation of proteins that were phosphorylated prior to inhibition, providing a snapshot of the phosphoproteome under specific conditions.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against key tyrosine kinases. This data is crucial for determining the appropriate working concentrations for cell-based assays.
| Kinase Target | IC50 Value |
| Epidermal Growth Factor Receptor (EGFR) | 11-12 nM |
| c-Src | 500 nM |
| Ca2+/calmodulin-dependent protein kinase II | 200 nM |
Experimental Protocols
This section provides a detailed methodology for the treatment of cells with this compound, followed by cell lysis and immunoprecipitation of tyrosine-phosphorylated proteins.
I. Cell Treatment with this compound
-
Cell Culture: Plate and grow cells of interest to the desired confluency (typically 70-80%).
-
Starvation (Optional): To reduce basal levels of tyrosine phosphorylation, serum-starve the cells for 4-18 hours prior to stimulation, if applicable to the experimental design.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture media to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and target of interest.
-
Inhibitor Treatment: Add the this compound-containing media to the cells and incubate for the desired period. Incubation times can range from 30 minutes to several hours, depending on the experimental goals.
-
Stimulation (Optional): If studying the effect of this compound on growth factor-induced phosphorylation, add the desired ligand (e.g., EGF) for a short period (e.g., 5-15 minutes) before harvesting the cells.
-
Cell Harvest: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual media and inhibitor.
II. Cell Lysis
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. A common lysis buffer is RIPA buffer supplemented with sodium vanadate and sodium fluoride.
-
Cell Lysis: Add ice-cold lysis buffer to the cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
III. Immunoprecipitation of Tyrosine-Phosphorylated Proteins
-
Pre-clearing the Lysate: To reduce non-specific binding, pre-clear the lysate by incubating it with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C with gentle rotation.
-
Antibody Incubation: Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube. Add an anti-phosphotyrosine antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: The eluted proteins are now ready for analysis by Western blotting with specific antibodies to identify the tyrosine-phosphorylated proteins of interest.
Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR and c-Src signaling pathways, which are major targets of this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Lavendustin C: A Tool for Interrogating CaMKII Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals into a wide array of cellular responses. Its involvement in synaptic plasticity, cardiac function, and gene expression makes it a significant target for both basic research and therapeutic development. Lavendustin C is a chemical compound that has been identified as a potent inhibitor of CaMKII.[1] While not entirely specific, its utility as a research tool for dissecting CaMKII-mediated signaling events is well-documented. These application notes provide a comprehensive guide for utilizing this compound to study CaMKII signaling, including detailed experimental protocols, data on its inhibitory activity, and a discussion of its potential off-target effects.
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of CaMKII. By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of CaMKII substrates. This inhibition prevents the downstream signaling cascades that are initiated by CaMKII phosphorylation. It is important to note that this compound can also inhibit other kinases, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase and the proto-oncogene tyrosine-protein kinase Src.[1]
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against CaMKII and its major off-target kinases. This information is critical for designing experiments and interpreting results, particularly concerning the potential for confounding effects from the inhibition of other signaling pathways.
| Kinase Target | IC50 Value (µM) | Reference(s) |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | 0.2 | [1] |
| Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase | 0.012 | [1] |
| pp60c-src(+) kinase | 0.5 | [1] |
Mandatory Visualizations
CaMKII Signaling Pathway and Point of Inhibition by this compound
Caption: CaMKII activation by Ca²⁺/Calmodulin and its inhibition by this compound.
Experimental Workflow: Investigating CaMKII Inhibition in Cell Culture
Caption: General workflow for studying CaMKII inhibition by this compound in cultured cells.
Experimental Protocols
The following protocols provide a starting point for using this compound in various experimental settings. It is crucial to optimize concentrations and incubation times for each specific cell type and experimental condition.
Protocol 1: In Vitro CaMKII Kinase Assay with this compound
This protocol is designed to measure the direct inhibitory effect of this compound on purified CaMKII activity.
Materials:
-
Purified active CaMKII enzyme
-
CaMKII substrate (e.g., Autocamtide-2)
-
This compound (stock solution in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP (stock solution)
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for non-radioactive detection)
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in kinase assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control.
-
Set up the kinase reaction: In a microcentrifuge tube, combine the kinase assay buffer, CaMKII substrate, and purified CaMKII enzyme.
-
Pre-incubation with inhibitor: Add the diluted this compound or vehicle control to the kinase reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or the appropriate reagent for a non-radioactive assay) to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction:
-
Radioactive assay: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse it in phosphoric acid to stop the reaction. Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Non-radioactive assay: Follow the manufacturer's instructions to stop the reaction and measure the signal (e.g., luminescence).
-
-
Quantification:
-
Radioactive assay: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Non-radioactive assay: Read the plate on a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of CaMKII Autophosphorylation in Cultured Cells
This protocol assesses the effect of this compound on the autophosphorylation of CaMKII at Threonine 286 (p-CaMKII), a key indicator of its activation state, in a cellular context.
Materials:
-
Cultured cells (e.g., primary neurons, HEK293 cells)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Stimulating agent (e.g., high potassium solution, glutamate, ionomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CaMKII (Thr286) and anti-total CaMKII
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere and grow. Treat the cells with various concentrations of this compound (e.g., 1 µM to 20 µM) or a DMSO vehicle control for a predetermined time (e.g., 30 minutes to 2 hours).
-
Stimulation: Following inhibitor treatment, stimulate the cells with an appropriate agent to induce CaMKII activation for a short period (e.g., 1-5 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CaMKII overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII.
-
Data Analysis: Quantify the band intensities for p-CaMKII and total CaMKII. Express the results as a ratio of p-CaMKII to total CaMKII.
Protocol 3: Immunocytochemistry for Subcellular Localization of CaMKII Activity
This protocol allows for the visualization of the effect of this compound on the subcellular localization of activated CaMKII.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Stimulating agent
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against p-CaMKII (Thr286)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Stimulation: Follow the same initial steps as in Protocol 2.
-
Fixation: After stimulation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against p-CaMKII diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI if desired, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the fluorescence using a fluorescence microscope. Analyze the intensity and subcellular localization of the p-CaMKII signal.
Considerations for Use and Off-Target Effects
When using this compound as a tool to study CaMKII signaling, it is imperative to consider its off-target effects. As indicated in the data table, this compound is a more potent inhibitor of EGFR tyrosine kinase than of CaMKII.[1] Therefore, in cell types where EGFR signaling is prominent, it is crucial to perform control experiments to distinguish the effects of CaMKII inhibition from those of EGFR inhibition. This can be achieved by:
-
Using a more specific CaMKII inhibitor (if available) in parallel experiments.
-
Employing siRNA or shRNA to specifically knock down CaMKII and comparing the phenotype to that observed with this compound treatment.
-
Assessing the phosphorylation state of known EGFR substrates to determine if the concentrations of this compound used are also inhibiting this pathway.
Furthermore, the inhibition of Src kinase, although less potent than that of EGFR, should also be considered, particularly in signaling pathways where Src plays a significant role.
Conclusion
This compound is a valuable pharmacological tool for the initial investigation of CaMKII's role in various cellular processes. Its potency as a CaMKII inhibitor allows for the effective blockade of this signaling pathway. However, researchers must remain vigilant of its off-target activities and design experiments with appropriate controls to ensure that the observed effects can be confidently attributed to the inhibition of CaMKII. By following the provided protocols and considering the potential for off-target effects, scientists can effectively utilize this compound to further unravel the complex and vital functions of CaMKII.
References
Application Notes and Protocols: Utilizing Lavendustin C for the Study of Neutrophil Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Upon activation by various stimuli, such as pathogens or inflammatory mediators, neutrophils employ a range of effector functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) through an process known as the oxidative burst. The signaling cascades that govern these critical processes are complex and tightly regulated, with protein tyrosine kinases (PTKs) playing a pivotal role.
Lavendustin C is a potent inhibitor of protein tyrosine kinases. Its ability to block the phosphorylation of tyrosine residues on various substrate proteins makes it a valuable tool for dissecting the signaling pathways involved in neutrophil activation. By inhibiting PTKs, this compound can effectively modulate key neutrophil functions, providing insights into the mechanisms of inflammation and potential targets for therapeutic intervention.
These application notes provide a comprehensive overview of the use of this compound in studying neutrophil activation, including its effects on various cellular functions, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Data Presentation: Effects of Tyrosine Kinase Inhibitors on Neutrophil Functions
The following tables summarize the inhibitory effects of this compound and other notable tyrosine kinase inhibitors on key neutrophil functions. This data is essential for designing experiments and interpreting results.
Table 1: Inhibitory Effects of this compound on Human Neutrophil Functions
| Neutrophil Function | Stimulus | This compound Concentration Range | Observed Effect |
| Superoxide Generation | Phorbol Myristate Acetate (PMA) | 10 - 150 µM | Strong inhibition[1] |
| Degranulation (Myeloperoxidase Release) | Uncoated Monosodium Urate Monohydrate (MSUM) Crystals | 10 - 150 µM | Strong inhibition[1] |
| Degranulation (Lysozyme Release) | Uncoated Monosodium Urate Monohydrate (MSUM) Crystals | 10 - 150 µM | Strong inhibition[1] |
| Calcium Mobilization | Plasma-coated Calcium Pyrophosphate Dihydrate (CPPD) Crystals | 10 - 150 µM | Strong inhibition[1] |
| Chemiluminescence | Plasma-coated Calcium Pyrophosphate Dihydrate (CPPD) Crystals | 10 - 150 µM | Strong inhibition[1] |
Table 2: Comparative IC50 Values of Tyrosine Kinase Inhibitors on Neutrophil Functions
| Inhibitor | Target | Neutrophil Function | Stimulus | IC50 Value | Reference |
| Genistein | Broad-spectrum PTK inhibitor | Degranulation (β-glucuronidase release) | fMLP + Cytochalasin B | ~50 µM | [2] |
| Genistein | Broad-spectrum PTK inhibitor | Superoxide Production | fMLP | ~2-10 µM | |
| PP2 | Src Family Kinase inhibitor | Superoxide Production | fMLP | ~10 µM | [3] |
| PP2 | Src Family Kinase inhibitor | Degranulation (Lactoferrin release) | fMLP + Cytochalasin B | >20 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.
Protocol 1: Neutrophil Oxidative Burst Assay (Superoxide Production)
This protocol measures the production of superoxide anions, a key component of the neutrophil oxidative burst, using the cytochrome c reduction assay.
Materials:
-
This compound
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Cytochrome c
-
Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Superoxide dismutase (SOD)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from fresh peripheral blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.
-
Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of the neutrophil suspension to each well. Add 5 µL of this compound at various final concentrations (e.g., 10, 50, 100, 150 µM) or vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Assay Preparation: Prepare a reaction mixture containing 100 µM cytochrome c in HBSS with Ca²⁺/Mg²⁺. For negative controls, prepare a parallel reaction mixture also containing 300 U/mL SOD.
-
Stimulation: Add 50 µL of the cytochrome c reaction mixture (with or without SOD) to each well. To stimulate the oxidative burst, add 10 µL of PMA (final concentration ~100 ng/mL) or fMLP (final concentration ~1 µM).
-
Measurement: Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. The SOD-inhibitable portion of the cytochrome c reduction represents superoxide-dependent reduction. Compare the rates of superoxide production in this compound-treated wells to the vehicle control to determine the percentage of inhibition.
Protocol 2: Neutrophil Degranulation Assay (Myeloperoxidase Release)
This protocol quantifies the release of myeloperoxidase (MPO), an enzyme stored in azurophilic granules, as a measure of degranulation.
Materials:
-
This compound
-
Isolated human neutrophils
-
HBSS with Ca²⁺/Mg²⁺
-
Cytochalasin B
-
fMLP
-
O-dianisidine dihydrochloride (ODD)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 6.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 460 nm
Procedure:
-
Neutrophil Preparation: Isolate and resuspend neutrophils as described in Protocol 1 at a concentration of 5 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺.
-
Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate 500 µL of the neutrophil suspension with this compound at desired final concentrations or vehicle control for 15-30 minutes at 37°C.
-
Priming and Stimulation: Add cytochalasin B (final concentration 5 µg/mL) and incubate for 5 minutes at 37°C. Stimulate degranulation by adding fMLP (final concentration 1 µM) and incubate for an additional 15 minutes at 37°C.
-
Sample Collection: Pellet the neutrophils by centrifugation at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant containing the released granular contents.
-
MPO Activity Measurement: In a 96-well plate, add 50 µL of the supernatant to each well. Add 150 µL of a reaction solution containing 0.1 M phosphate buffer (pH 6.0), 0.5 mg/mL ODD, and 0.0005% H₂O₂.
-
Measurement: Immediately measure the change in absorbance at 460 nm over 5-10 minutes at room temperature.
-
Data Analysis: The rate of change in absorbance is proportional to the MPO activity. Compare the activity in this compound-treated samples to the vehicle control to calculate the percentage of inhibition of degranulation.
Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol assesses the directed migration of neutrophils towards a chemoattractant using a Boyden chamber assay.
Materials:
-
This compound
-
Isolated human neutrophils
-
RPMI 1640 medium with 0.5% BSA
-
fMLP
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as previously described and resuspend them in RPMI 1640 with 0.5% BSA at 2 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the neutrophil suspension with this compound at desired final concentrations or vehicle control for 15-30 minutes at 37°C.
-
Chamber Assembly: Fill the lower wells of the Boyden chamber with RPMI 1640 containing a chemoattractant (e.g., 10 nM fMLP) or medium alone (negative control). Place the polycarbonate filter over the lower wells.
-
Cell Seeding: Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each well.
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator to allow for cell migration.
-
Filter Processing: After incubation, remove the filter, wipe the non-migrated cells from the upper surface, and fix the filter in methanol. Stain the migrated cells on the lower surface of the filter with a suitable stain.
-
Cell Counting: Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Compare the migration in this compound-treated wells to the vehicle control to determine the effect on chemotaxis.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways in neutrophil activation and the general experimental workflows described above.
Caption: Signaling pathways in neutrophil activation and points of inhibition by this compound.
Caption: General experimental workflow for studying the effect of this compound on neutrophil functions.
References
- 1. Inhibition of crystal-induced neutrophil activation by a protein tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Src Family Kinases Hck and Fgr Regulate Neutrophil Responses to N-Formyl-Methionyl-Leucyl-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lavendustin C In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lavendustin C in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: this compound is soluble in organic solvents such as DMSO, methanol, and DMF.[1][2] For in vivo applications, a common approach is to first dissolve this compound in a minimal amount of DMSO to create a stock solution. This stock solution is then further diluted with a vehicle suitable for animal administration.
Q2: What are some recommended vehicle formulations for in vivo administration of this compound?
A2: Due to its poor water solubility, this compound requires a co-solvent system for in vivo delivery. A widely used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. One specific protocol suggests a final solution composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option includes 10% DMSO and 90% corn oil.
Q3: What is the stability of this compound in solution?
A3: It is recommended to prepare this compound solutions on the day of use if possible.[1] If storage is necessary, solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][3] Before use, the solution should be brought to room temperature and checked for any precipitation.
Q4: What are the primary molecular targets of this compound?
A4: this compound is a potent inhibitor of several tyrosine kinases. Its primary targets include the Epidermal Growth Factor Receptor (EGFR), c-Src, and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the preparation and administration of this compound for in vivo experiments.
Issue 1: Precipitation of this compound upon addition of aqueous solution.
-
Problem: When diluting the initial DMSO stock solution with saline or other aqueous-based vehicles, the compound precipitates out of solution.
-
Cause: this compound is poorly soluble in aqueous solutions. The sudden change in solvent polarity when adding the aqueous component can cause the compound to crash out.
-
Solution:
-
Sequential Addition of Co-solvents: Do not add the aqueous solution directly to the DMSO stock. Instead, follow a stepwise addition of co-solvents. For the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), first mix the DMSO stock with PEG300, then add Tween-80, and finally, add the saline dropwise while vortexing.[3]
-
Gentle Heating and Sonication: If precipitation occurs, gentle warming of the solution (to 37°C) and sonication can help to redissolve the compound.[3] However, be cautious with heat as it may affect the stability of the compound.
-
Optimize Vehicle Composition: If precipitation persists, consider adjusting the vehicle composition. Increasing the percentage of PEG300 or using an oil-based vehicle like corn oil might be necessary for your specific concentration.
-
Issue 2: Animal distress or toxicity observed after injection.
-
Problem: Animals show signs of distress, such as irritation at the injection site, lethargy, or other adverse reactions immediately following administration.
-
Cause:
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to animals.[4] The vehicle itself, especially at high volumes, can cause irritation or other adverse effects.
-
Compound Toxicity: The observed toxicity could be a direct effect of this compound at the administered dose.
-
-
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiment to differentiate between vehicle-induced toxicity and compound-specific effects.
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%.
-
Dose-Response Study: Conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) of your this compound formulation in your specific animal model.
-
Route of Administration: Consider the route of administration. Intraperitoneal (IP) injections of solutions containing DMSO can cause peritoneal irritation. Subcutaneous (SC) or intravenous (IV) routes might be better tolerated, but may require different vehicle compositions and lower injection volumes.
-
Issue 3: Inconsistent or lack of expected biological effect.
-
Problem: The in vivo experiment does not show the expected biological outcome, despite successful administration.
-
Cause:
-
Compound Instability: this compound may have degraded in the formulation.
-
Precipitation Post-Injection: The compound may be precipitating at the injection site, leading to poor bioavailability.
-
Incorrect Dosing: The dose administered may not be sufficient to achieve a therapeutic concentration at the target site.
-
-
Solution:
-
Fresh Preparation: Always prepare the this compound formulation fresh on the day of the experiment.[1][3]
-
Check for Precipitation: Before each injection, visually inspect the solution for any signs of precipitation.
-
Pharmacokinetic (PK) Study: If feasible, conduct a pilot PK study to determine the bioavailability and clearance of your this compound formulation. This will help in optimizing the dosing regimen.
-
Literature Review: Re-evaluate the literature for reported effective doses of this compound or similar kinase inhibitors in comparable in vivo models.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [2] |
| Methanol | Soluble | [1] |
| DMF | ~30 mg/mL | [2] |
Table 2: Recommended In Vivo Vehicle Formulations
| Formulation Components | Percentage | Notes | Reference |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | Prepare by sequential addition of solvents. | [3] |
| DMSO / Corn oil | 10% / 90% | Suitable for subcutaneous or intraperitoneal administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
Prepare Vehicle: In a separate sterile tube, add the required volume of PEG300.
-
Combine and Mix: Slowly add the this compound stock solution to the PEG300 while vortexing to ensure thorough mixing.
-
Add Surfactant: Add the required volume of Tween-80 to the DMSO/PEG300 mixture and vortex again.
-
Final Dilution: Add the required volume of sterile saline dropwise to the mixture while continuously vortexing to reach the final desired concentration and volume.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming (37°C) and brief sonication may be applied.[3] Use the solution on the same day it is prepared.[1][3]
Mandatory Visualizations
Signaling Pathways
Below are diagrams of the key signaling pathways inhibited by this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: c-Src Signaling Pathway Inhibition by this compound.
Caption: CaMKII Signaling Pathway Inhibition by this compound.
Experimental Workflow
Caption: Experimental Workflow for this compound In Vivo Studies.
References
Lavendustin C solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the solubility of Lavendustin C, troubleshooting guidance for its use in experiments, and insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is also soluble in Dimethylformamide (DMF) and methanol.[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: There are conflicting reports on the exact solubility of this compound in DMSO. One source indicates a solubility of 30 mg/mL, while another suggests it could be as high as 100 mg/mL.[1][4] This discrepancy may be due to differences in the purity of the compound, the specific batch, temperature, or the hygroscopic nature of DMSO, which can affect its solvating properties.[4] We recommend starting with the lower concentration and gradually increasing it to determine the optimal solubility for your specific experimental needs.
Q3: My this compound is not dissolving properly in DMSO. What should I do?
A3: If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent.[4] Use freshly opened, anhydrous DMSO for the best results.
-
Gentle warming: Gently warming the solution to 37°C can aid in dissolution.
-
Sonication: Using a water bath sonicator for a short period can help to break up any clumps and facilitate dissolution.[4]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q4: Can I dissolve this compound in aqueous solutions?
A4: this compound has poor solubility in aqueous solutions. For experiments requiring an aqueous buffer, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium. Be aware that the compound may precipitate out of solution at higher aqueous concentrations.
Q5: How should I store my this compound stock solution?
A5: It is recommended to prepare fresh solutions on the day of use if possible.[2] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2][4] Before use, allow the solution to equilibrate to room temperature and ensure that no precipitate has formed.[2]
Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent | Reported Solubility | Source(s) |
| DMSO (Dimethyl Sulfoxide) | 30 mg/mL to 100 mg/mL | [1][4] |
| DMF (Dimethylformamide) | 30 mg/mL | [1] |
| Methanol | Soluble (quantitative data not available) | [2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
Experimental Protocols
Protocol for Determining the Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., DMSO) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to further separate the saturated solution from the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated and expressed in mg/mL or other appropriate units.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways
This compound is a potent inhibitor of several protein kinases, primarily targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][4]
EGFR Signaling Pathway Inhibition by this compound
The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway by this compound.
CaMKII Signaling Pathway Inhibition by this compound
CaMKII is a crucial mediator of calcium signaling in cells and is involved in processes such as neurotransmission and long-term potentiation. This compound also effectively inhibits the activity of CaMKII.
Caption: Inhibition of the CaMKII signaling pathway by this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. This compound | EGFR inhibitor | Hello Bio [hellobio.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal working concentration of Lavendustin C
Technical Support Center: Lavendustin C
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal working concentration of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of several protein tyrosine kinases.[1] It is most recognized for its strong inhibition of the Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase.[1][2] Additionally, it inhibits Ca2+/calmodulin-dependent protein kinase II (CaMKII) and pp60c-src(+) kinase.[1][2][3] Its action can block downstream signaling pathways, affecting processes like cell proliferation.
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) varies depending on the target kinase. It is crucial to consult specific literature for the kinase and assay system you are using. The table below summarizes known IC50 values.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in organic solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to 30 mg/mL.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a good starting concentration for my cell-based experiments?
A4: A good starting point is to perform a dose-response experiment.[4] Begin by researching concentrations used in similar cell types or assays.[4] Based on its IC50 values, a broad range to test could be from 10 nM to 100 µM.[1][2] A common approach is to use a serial dilution across a logarithmic scale (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to identify a narrower, effective range for your specific cell line and endpoint.[5]
Q5: Is this compound toxic to cells?
A5: Like many kinase inhibitors, this compound can be cytotoxic at higher concentrations. The level of toxicity is highly dependent on the cell type, concentration, and duration of exposure. It is essential to perform a cytotoxicity assay (or "kill curve") to distinguish between specific inhibitory effects and general toxicity.[6] The goal is to find the lowest concentration that produces the desired biological effect without causing significant, unintended cell death.[4]
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Target Kinase | IC50 Value (µM) | Source |
| EGFR-associated tyrosine kinase | 0.011 - 0.012 | [1][2][3] |
| CaMK II | 0.2 | [1][2][3] |
| pp60c-src(+) kinase | 0.5 | [1][2][3] |
Table 2: Recommended Concentration Ranges for Different Applications
| Application | Recommended Concentration Range (µM) | Notes |
| Inhibition of Neutrophil Degranulation | 10 - 150 | Effective range for inhibiting tyrosine kinase-associated functions in neutrophils.[1][2] |
| Cell Culture (General) | 0.1 - 50 | A broad range for initial dose-response studies. The optimal concentration is highly cell-type dependent. |
| In Vitro Kinase Assays | 0.01 - 1 | Concentration should bracket the known IC50 value for the target kinase. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay
This protocol outlines a method to determine the concentration of this compound that effectively inhibits cell proliferation without causing acute cytotoxicity.
Objective: To generate a dose-response curve and calculate the IC50 value for this compound in a specific cell line.
Materials:
-
Target cell line
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine the optimal seeding density to ensure cells are in an exponential growth phase throughout the experiment (typically 48-72 hours).[7]
-
Seed cells in a 96-well plate at the predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in complete growth medium. A common approach is a 10-fold serial dilution (e.g., from 100 µM down to 0.01 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Perform each concentration in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours). The IC50 value can be time-dependent.[8]
-
-
Cell Viability Measurement:
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, dissolving the formazan crystals, and reading the absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "blank" (medium only) wells from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Calculate the percentage of viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Troubleshooting Guide
Q: I am not observing any inhibitory effect at concentrations reported in the literature.
-
A1: Check Drug Activity: Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh dilution from a new aliquot.
-
A2: Cell Line Variability: The reported IC50 values are often cell-line specific. Your cell line may be less sensitive. Try increasing the concentration range and/or the incubation time.
-
A3: Assay Endpoint: Your experimental endpoint (e.g., phosphorylation of a specific downstream target) may occur at a different timescale or require a higher concentration than a cell viability endpoint. Validate target inhibition directly via Western blot or a specific kinase assay.
Q: I am observing high levels of cell death even at low concentrations.
-
A1: Cytotoxicity: Your cell line may be particularly sensitive to this compound or the DMSO vehicle. Perform a "kill curve" to determine the cytotoxic threshold.[6] Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
A2: Off-Target Effects: High concentrations of kinase inhibitors can have off-target effects.[4] The observed cell death may not be due to the inhibition of your primary target. The goal is to use the lowest effective concentration.[4]
-
A3: Confluency: High cell confluency can affect drug sensitivity. Ensure you are seeding cells at a consistent and appropriate density where they are actively proliferating.[7]
Q: My results are inconsistent between experiments.
-
A1: Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to drugs can change over time in culture.
-
A2: Reagent Variability: Ensure all reagents, especially serum, are from the same lot for a set of experiments. Prepare a large batch of the drug dilutions if possible.
-
A3: Experimental Procedure: Inconsistent incubation times, cell seeding densities, or procedural steps can introduce significant variability.[7] Standardize your protocol meticulously.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR inhibitor | Hello Bio [hellobio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Lavendustin C cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Lavendustin C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of several protein tyrosine kinases. Its primary targets include the Epidermal Growth Factor Receptor (EGFR), Calmodulin-dependent protein kinase II (CaMK II), and the proto-oncogene tyrosine-protein kinase Src.[1][2] It is widely used in research to study the roles of these kinases in various signaling pathways.
Q2: Why am I observing high levels of cell death in my cultures treated with this compound?
High concentrations of this compound can lead to significant cytotoxicity.[3] While it is a potent inhibitor of its target kinases at nanomolar to low micromolar concentrations, higher concentrations may lead to off-target effects or overwhelm cellular processes, resulting in apoptosis or necrosis. It is crucial to determine the optimal concentration that inhibits the target kinase without causing widespread cell death.
Q3: What is the difference between the IC50 and cytotoxic concentration (CC50 or GI50)?
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as the activity of a target kinase.[1] The CC50 (half-maximal cytotoxic concentration) or GI50 (50% growth inhibition) is the concentration that reduces cell viability or proliferation by 50%. For kinase inhibitors, the IC50 for the target enzyme is typically much lower than the concentration that induces significant cytotoxicity. The goal for many experiments is to work at a concentration that is above the IC50 for the target but well below the cytotoxic concentration.
Q4: How can I determine the optimal non-toxic working concentration of this compound for my specific cell line?
The optimal concentration is cell-line dependent. It is essential to perform a dose-response experiment to determine the cytotoxicity of this compound in your specific cell line. A common method for this is the MTT assay, which measures cell viability. By testing a range of this compound concentrations, you can identify a window where kinase inhibition is achieved with minimal impact on cell survival.
Q5: How long should I incubate my cells with this compound?
The optimal incubation time depends on the specific research question and the cell type. Short-term incubations (e.g., 1-6 hours) are often sufficient to observe inhibition of kinase phosphorylation. Prolonged exposure (24 hours or more) is more likely to induce cytotoxicity. It is recommended to perform a time-course experiment to determine the shortest incubation time required to achieve the desired inhibitory effect.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed even at low concentrations. | Cell line is highly sensitive to this compound. | Perform a dose-response curve starting from very low nanomolar concentrations to determine the precise cytotoxic threshold for your specific cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and that a vehicle-only control is included in all experiments. | |
| Incorrect compound concentration. | Verify the stock solution concentration and ensure accurate dilutions. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell health and density. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Passage cells consistently and avoid using high passage numbers. |
| Degradation of this compound. | Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.[1] | |
| No inhibition of the target kinase at non-toxic concentrations. | Concentration is too low. | Gradually increase the concentration of this compound, while closely monitoring cell viability with a parallel cytotoxicity assay. |
| Incubation time is too short. | Increase the incubation time in increments (e.g., 1, 2, 4, 6 hours) and assess target inhibition at each time point. | |
| Cell permeability issues. | While this compound is generally cell-permeable, ensure that the chosen cell line does not have specific characteristics that might limit its uptake. | |
| Off-target effects are suspected. | Concentration is too high. | Use the lowest effective concentration that inhibits the primary target. This minimizes the risk of inhibiting other kinases or cellular processes. |
| Inherent lack of specificity at higher concentrations. | Consider using a more specific inhibitor for your target of interest if available, or use multiple inhibitors targeting the same pathway to confirm the observed phenotype. |
Quantitative Data Summary
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound for its primary kinase targets. Note that specific cytotoxic concentrations (CC50 or GI50) are highly cell-line dependent and are not widely reported for this compound in public databases. Researchers should determine these values empirically for their experimental system.
| Target Kinase | Reported IC50 |
| EGFR-associated tyrosine kinase | 0.012 µM[1][2] |
| Ca2+/calmodulin-dependent kinase II (CaMK II) | 0.2 µM[1][2] |
| pp60c-src(+) kinase | 0.5 µM[1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that causes 50% growth inhibition (GI50) in a specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate overnight to allow for attachment.
-
For suspension cells, seed cells immediately before adding the compound.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Remove the medium from the wells (for adherent cells) and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition by two lavendustins of the tyrosine kinase activity of pp60F527 in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Lavendustin C Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lavendustin C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of protein tyrosine kinases, with a particularly high affinity for the Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase.[1] By binding to the kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
Q2: What are the known off-target effects of this compound?
While this compound is a potent EGFR inhibitor, it also exhibits inhibitory activity against other kinases. Notably, it has been shown to inhibit Ca2+/calmodulin-dependent kinase II (CaMK II) and the proto-oncogene tyrosine-protein kinase Src (pp60c-src).[1] Researchers should consider these off-target activities when interpreting experimental results, as they may contribute to the observed cellular effects.
Q3: How should I prepare and store this compound solutions?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentration in your experimental medium. To avoid degradation, store stock solutions at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of EGFR Phosphorylation
Possible Cause 1: this compound Degradation
-
Solution: Ensure that your this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. It is best to use a freshly prepared working solution for each experiment.
Possible Cause 2: Incorrect Concentration
-
Solution: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Possible Cause 3: Cell Permeability Issues
-
Solution: While this compound is generally cell-permeable, its efficiency can vary between cell types. If you suspect poor uptake, consider increasing the incubation time or using a positive control inhibitor with known cell permeability.
Issue 2: High Background in Western Blot for Phospho-EGFR
Possible Cause 1: Suboptimal Antibody Dilution
-
Solution: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.
Possible Cause 2: Inadequate Blocking
-
Solution: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in TBST) and that the membrane is incubated for a sufficient amount of time (typically 1 hour at room temperature).
Possible Cause 3: Insufficient Washing
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding.
Issue 3: Unexpected Cell Viability Results in MTT Assay
Possible Cause 1: Off-Target Effects
-
Solution: Remember that this compound can inhibit other kinases besides EGFR.[1] These off-target effects might lead to unexpected changes in cell viability. Consider using another EGFR inhibitor with a different selectivity profile to confirm that the observed effect is due to EGFR inhibition.
Possible Cause 2: DMSO Toxicity
-
Solution: Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that your control cells are treated with the same concentration of DMSO as your experimental cells.
Possible Cause 3: Assay Interference
-
Solution: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent. To rule this out, perform a control experiment where this compound is added to the medium in the absence of cells.
Data Presentation
Table 1: Inhibitory Activity of this compound against various kinases.
| Kinase | IC50 (µM) |
| EGFR-associated tyrosine kinase | 0.012[1] |
| CaMK II | 0.2[1] |
| pp60c-src(+) kinase | 0.5[1] |
Table 2: Solubility of this compound.
| Solvent | Solubility |
| DMSO | 30 mg/mL[1] |
| DMF | 30 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.75 mg of this compound (Molecular Weight: 275.25 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Western Blotting for Phospho-EGFR Detection
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like GAPDH.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
References
Improving the specificity of Lavendustin C inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of Lavendustin C inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase.[1][2] It is a derivative of a compound isolated from Streptomyces griseolavendus.[2]
Q2: What are the known major off-targets of this compound? A2: Besides its high potency against EGFR, this compound is also known to inhibit pp60c-src(+) kinase (Src) and Ca2+/calmodulin-dependent kinase II (CaMK II) at concentrations achievable in typical cell-based assays.[1][2][3]
Q3: Why is the specificity of this compound a common issue in experiments? A3: The inhibitory concentrations for its primary target (EGFR) and its major off-targets (Src, CaMK II) are within a range that can overlap, especially in cellular experiments where concentrations might exceed the IC50 value for EGFR. This can lead to ambiguous results where an observed phenotype may be due to the inhibition of EGFR, Src, CaMKII, or a combination thereof.
Q4: At what concentrations does this compound inhibit its known targets? A4: The half-maximal inhibitory concentrations (IC50) vary across its targets, highlighting the need for careful dose selection. The table below summarizes these values.
Quantitative Data: this compound Inhibitory Activity
| Target Kinase | IC50 Value (µM) | IC50 Value (nM) | Reference |
| EGFR-associated tyrosine kinase | 0.012 | 12 | [1][2] |
| CaMK II | 0.2 | 200 | [1][2][3] |
| pp60c-src(+) kinase | 0.5 | 500 | [1][2][3] |
Troubleshooting Guide
This guide addresses common issues related to the specificity of this compound.
Issue 1: Experimental results are ambiguous, and I suspect off-target effects.
-
Potential Cause: The concentration of this compound being used is high enough to inhibit Src and/or CaMKII in addition to EGFR, confounding the interpretation of the results.
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration:
-
Action: Perform a detailed dose-response curve in your experimental system. Assess the phosphorylation of a direct downstream substrate of EGFR (e.g., EGFR autophosphorylation at Tyr1068) versus a downstream substrate of Src (e.g., Src autophosphorylation at Tyr419).
-
Goal: Identify the lowest possible concentration of this compound that effectively inhibits EGFR signaling with minimal impact on Src or CaMKII pathways.
-
-
Employ Orthogonal Validation Methods:
-
Action 1 (Alternative Inhibitor): Use a structurally different and more specific EGFR inhibitor (e.g., AG-1478) to confirm that the observed phenotype is reproducible. If the phenotype is replicated, it is more likely to be an on-target effect of EGFR inhibition.
-
Action 2 (Genetic Knockdown): Use siRNA or shRNA to specifically knock down the expression of EGFR. This non-pharmacological approach is a gold standard for validating that a phenotype is dependent on the target protein.
-
-
Directly Profile Off-Target Activity:
-
Action: In your experimental model, directly measure the activity of Src and CaMKII in the presence of the concentrations of this compound you are using. This can be done via western blot for phosphorylation of specific substrates or through in vitro kinase assays using lysates from treated cells.
-
-
Issue 2: I am not observing the expected inhibition of EGFR signaling.
-
Potential Cause: The this compound compound may have degraded, or experimental conditions may not be optimal for its activity or cell permeability.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Handling:
-
Action: this compound solutions should be prepared fresh if possible. For storage, keep solutions at -20°C for up to one month and ensure any precipitate is fully dissolved before use.[3] Purchase the compound from a reputable supplier that provides a certificate of analysis.
-
-
Use a Positive Control:
-
Action: Treat a cell line known to have high EGFR activity (e.g., A431 cells) with this compound and a known EGFR ligand like EGF. Assess EGFR phosphorylation to confirm the biological activity of your inhibitor stock.
-
-
Confirm Target Engagement in Cells:
-
Action: Perform a cellular target engagement assay. The most straightforward method is to stimulate cells with EGF and then treat with a range of this compound concentrations. Measure the phosphorylation of EGFR at a key tyrosine residue (e.g., Tyr1068, Tyr1173) via Western Blot to confirm that the inhibitor is accessing and inhibiting its target within the cell.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits EGFR, Src, and CaMKII pathways.
Caption: A logical workflow to dissect on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against a purified kinase in vitro.
-
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylated substrate or ADP produced is quantified, often using radiometric or fluorescence/luminescence-based methods.[4][5][6]
-
Materials:
-
Purified, active kinase (e.g., EGFR, Src, CaMKII)
-
Specific peptide substrate for the kinase
-
This compound serial dilutions (e.g., in DMSO)
-
ATP (for radiometric assays, [γ-³²P]ATP)
-
Kinase reaction buffer (composition is kinase-dependent)
-
Detection reagent (e.g., for ADP-Glo™, TR-FRET, or phosphospecific antibody)
-
96- or 384-well assay plates
-
-
Methodology:
-
Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase reaction buffer.
-
Reaction Setup: To each well of the assay plate, add the kinase, the peptide substrate, and the corresponding dilution of this compound (or DMSO for control).
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction using a stop buffer (e.g., containing EDTA).
-
Detection: Quantify the reaction product. For example, in a luminescence-based assay like ADP-Glo™, add the detection reagents according to the manufacturer's protocol and measure the light output on a plate reader.
-
Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol validates that this compound inhibits the phosphorylation of its target within a cellular context.
-
Principle: Cells are treated with this compound, and the phosphorylation status of a specific kinase substrate is measured using a phospho-specific antibody. A decrease in the phosphorylation signal indicates target inhibition.[7][8]
-
Materials:
-
Cell line of interest (e.g., A431 for EGFR)
-
This compound
-
Growth factor/stimulant (e.g., EGF for EGFR)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR Tyr1068, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence
-
-
Methodology:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-16 hours before the experiment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF) for a short period (e.g., 5-10 minutes) to induce robust phosphorylation of the target.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Detection and Analysis: Image the chemiluminescent signal. Strip the membrane and re-probe for the total protein (e.g., total EGFR) and a loading control (e.g., GAPDH) to normalize the data. Quantify band intensities to determine the extent of inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | EGFR inhibitor | Hello Bio [hellobio.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Lavendustin C precipitation in media and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Lavendustin C in their experiments and prevent its precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental setup can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to identify and resolve common issues.
Immediate Precipitation Upon Addition to Media
Symptom: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
| Possible Cause | Solution |
| High Final Concentration of this compound | The aqueous solubility of this compound is low. Exceeding this limit will cause it to fall out of solution. Review your calculations and consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. |
| Incorrect Dilution Method | Directly diluting a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. It is best to perform serial dilutions in DMSO first before adding the final diluted sample to your buffer or incubation medium. |
| High Final DMSO Concentration | While this compound is soluble in DMSO, a high final concentration of DMSO in the media can be toxic to cells and may also contribute to precipitation when interacting with media components. Aim for a final DMSO concentration of less than 0.3%, with 0.1% being preferable for most cell lines.[1][2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Low Temperature of Media | Adding a concentrated stock solution to cold media can decrease the solubility of this compound. Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[2] |
Precipitation After Incubation
Symptom: The media is clear initially, but a precipitate forms after a period of incubation (e.g., hours or overnight).
| Possible Cause | Solution |
| Compound Instability in Media | This compound may degrade or interact with components in the cell culture medium over time, leading to the formation of insoluble byproducts. Prepare fresh working solutions of this compound for each experiment and avoid storing it in aqueous solutions for extended periods.[3] |
| Changes in pH | Cellular metabolism can alter the pH of the culture medium over time. A significant shift in pH can affect the solubility of this compound. Ensure the cell culture medium is adequately buffered and monitor the pH, especially in long-term experiments. |
| Evaporation of Media | Evaporation from the culture vessel can concentrate solutes, including this compound, potentially exceeding its solubility limit. Use a humidified incubator and ensure culture plates or flasks are properly sealed to minimize evaporation.[4] |
| Interaction with Serum Proteins | Components of fetal bovine serum (FBS) or other supplements can bind to or interact with this compound, potentially leading to precipitation. If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound to minimize the risk of precipitation.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% sterile, anhydrous DMSO to a final concentration of 10-50 mM.[5][6] Use a fresh bottle of DMSO to avoid moisture, which can degrade the compound.[1]
-
If the compound does not dissolve readily, gentle warming (up to 37°C) and vortexing or sonication can be used to aid dissolution.[1][2]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.[7]
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
On the day of the experiment, thaw an aliquot of the concentrated stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% sterile DMSO to get closer to your final desired concentration. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you might prepare an intermediate dilution of 1 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Add the final intermediate DMSO dilution of this compound to the pre-warmed media dropwise while gently swirling the media. This ensures rapid and even distribution of the compound.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.3%, and ideally at or below 0.1%.[1][2]
-
-
Verification (Optional but Recommended):
-
Before adding the final working solution to your cells, you can add a drop onto a microscope slide and visually inspect for any precipitate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3][5][6] It is also soluble in methanol.[3] For cell-based assays, sterile, anhydrous DMSO is preferred.
Q2: What is the solubility of this compound?
A2: The solubility of this compound in various solvents is summarized in the table below. Note that solubility in aqueous solutions like cell culture media is significantly lower.
| Solvent | Solubility |
| DMSO | ~100 mg/mL (363.29 mM)[5] |
| DMF | ~30 mg/mL[6] |
Q3: Can I dissolve this compound directly in PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture media due to its poor water solubility. This will likely result in incomplete dissolution and precipitation. Always prepare a concentrated stock solution in an organic solvent like DMSO first.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C.[1] Concentrated stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] It is recommended to prepare aqueous working solutions fresh on the day of use.[3]
Q5: What should I do if I see a precipitate in my this compound working solution?
A5: If you observe a precipitate, do not use the solution in your experiment. The presence of a precipitate indicates that the compound is not fully dissolved, and the actual concentration in the solution will be lower than calculated. You can try to redissolve the precipitate by gentle warming (37°C) and sonication.[2] If this is unsuccessful, it is best to discard the solution and prepare a new one, potentially at a lower final concentration or with a lower final DMSO percentage.
Q6: What signaling pathways does this compound inhibit?
A6: this compound is a potent inhibitor of several tyrosine kinases. Its primary targets are the Epidermal Growth Factor Receptor (EGFR), c-Src, and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5][7]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways inhibited by this compound and a typical experimental workflow for its use.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Overview of c-Src and CaMKII signaling pathways inhibited by this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. emulatebio.com [emulatebio.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Lavendustin A vs. Lavendustin C: A Comparative Guide for Researchers
An in-depth analysis of two structurally related tyrosine kinase inhibitors to guide scientific and therapeutic research.
When selecting a protein tyrosine kinase (PTK) inhibitor for research or drug development, the choice between structurally similar compounds can be critical. Lavendustin A and Lavendustin C, both potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, present such a choice. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision.
At a Glance: Key Differences
| Feature | Lavendustin A | This compound |
| Chemical Formula | C₂₁H₁₉NO₆ | C₁₄H₁₃NO₅ |
| Molecular Weight | 381.4 g/mol | 275.3 g/mol |
| Primary Targets | EGFR, c-Src | EGFR, c-Src, CaMK II |
| Additional Mechanism | Inhibits tubulin polymerization | Not reported to inhibit tubulin polymerization |
Chemical Structure and Properties
Lavendustin A and this compound share a common chemical backbone, which is evident in their similar inhibitory profiles against certain kinases. However, a key structural difference lies in the substituent on the amine group. Lavendustin A possesses an additional (2-hydroxyphenyl)methyl group, contributing to its higher molecular weight.
Lavendustin A is a natural product isolated from Streptomyces griseolavendus.[1] It is a cell-permeable and reversible inhibitor of EGFR tyrosine kinase.[2]
This compound is a derivative of a Streptomyces griseolavendus butyl acetate extract.[3] It is also a potent inhibitor of EGFR-associated tyrosine kinase.[3]
Mechanism of Action and Target Specificity
Both Lavendustin A and this compound are potent inhibitors of EGFR and the non-receptor tyrosine kinase c-Src. However, their inhibitory profiles and additional mechanisms of action show notable distinctions.
Lavendustin A is a competitive inhibitor with respect to ATP for the EGFR kinase.[4] A significant aspect of its cellular activity is the inhibition of tubulin polymerization, a mechanism that contributes to its cytotoxic effects.[1][5] This dual mechanism of targeting both a signaling kinase and a structural protein makes Lavendustin A a compound of interest for cancer research.
This compound also potently inhibits EGFR and c-Src.[3][6] Unlike Lavendustin A, it has been reported to be a potent inhibitor of Ca²⁺/calmodulin-dependent kinase II (CaMK II).[3][6] There is currently no evidence in the reviewed literature to suggest that this compound inhibits tubulin polymerization.
The signaling pathway primarily affected by both compounds through EGFR and c-Src inhibition involves the disruption of downstream cellular processes such as proliferation, differentiation, and survival.
References
- 1. Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-amine based analogues of lavendustin A as protein-tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antiproliferative agents derived from lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Inhibitory Effects of Lavendustin C and Genistein on Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied tyrosine kinase inhibitors: Lavendustin C and Genistein. By examining their inhibitory profiles, mechanisms of action, and cellular effects through supporting experimental data, this document aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to this compound and Genistein
This compound is a potent inhibitor of the Ca2+/calmodulin-dependent protein kinase II (CaMK II) and also exhibits strong inhibitory activity against the epidermal growth factor receptor (EGFR)-associated tyrosine kinase. Its structure is the core component responsible for its tyrosine kinase inhibition.
Genistein , an isoflavone found in soy products, is a well-known broad-spectrum inhibitor of protein tyrosine kinases. It competitively inhibits ATP binding to the kinase domain of various tyrosine kinases, including EGFR, pp60v-src, and pp110gag-fes.[1] Beyond its primary targets, genistein has been shown to modulate other signaling pathways, such as the MEK/ERK and JNK pathways, and can influence cellular processes like apoptosis and cell cycle progression.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Genistein against various kinases and in different cell lines. It is important to note that direct comparisons of IC50 values should be made with caution when data is compiled from different studies due to variations in experimental conditions.
| Inhibitor | Target/Cell Line | IC50 Value (µM) | Reference |
| This compound | CaMK II | 0.2 | [1] |
| EGFR | 0.012 | [1] | |
| pp60c-src(+) | 0.5 | [1] | |
| Genistein | EGFR | 2-10 | [2] |
| pp60v-src | 8.3 | [2] | |
| Lyn | 16.6 | [2] | |
| c-Fgr | >166 | [2] | |
| SK-MEL-28 (Squamous Cell Carcinoma) | 14.5 | ||
| Kir2.3 Channel (HEK293 cells) | 19.3 |
Mechanism of Action
Both this compound and Genistein function as ATP-competitive inhibitors of tyrosine kinases. They bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins. This action blocks the downstream signaling cascades that are dependent on tyrosine phosphorylation.
Caption: ATP-competitive inhibition of tyrosine kinases.
Signaling Pathways Affected
The inhibition of tyrosine kinases by this compound and Genistein disrupts critical cellular signaling pathways involved in cell growth, proliferation, differentiation, and survival.
Caption: Inhibition of receptor tyrosine kinase signaling.
Experimental Protocols
In Vitro Tyrosine Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a general method for determining the IC50 of an inhibitor against a specific tyrosine kinase.
Materials:
-
Purified tyrosine kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1 mM Na3VO4)
-
Peptide substrate specific for the kinase
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
This compound or Genistein stock solutions (in DMSO)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, peptide substrate, and the purified tyrosine kinase.
-
Add varying concentrations of this compound or Genistein (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and Genistein on the viability and proliferation of cultured cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound or Genistein stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Genistein (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
Both this compound and Genistein are valuable tools for studying tyrosine kinase-mediated signaling. This compound demonstrates high potency against EGFR and CaMK II, making it a more specific inhibitor for studies focused on these kinases. Genistein, with its broader inhibitory profile, can be utilized to investigate the general roles of tyrosine phosphorylation in cellular processes. The choice between these two inhibitors will ultimately depend on the specific research question, the target kinase or pathway of interest, and the desired level of selectivity. The experimental protocols provided herein offer standardized methods for quantifying and comparing the inhibitory effects of these and other kinase inhibitors.
References
Validating the Inhibition of Src Kinase by Lavendustin C: A Comparative Guide
This guide provides a comprehensive comparison of Lavendustin C's performance as a Src kinase inhibitor against other established alternatives. Detailed experimental data, protocols, and pathway visualizations are presented to aid researchers, scientists, and drug development professionals in their evaluation.
Introduction to Src Kinase and this compound
The proto-oncogene tyrosine-protein kinase Src, or simply Src, is the most studied member of the Src family of non-receptor tyrosine kinases.[1] These kinases are crucial regulators of a multitude of cellular processes, including cell division, motility, adhesion, and survival.[2][3] Dysregulation and aberrant activation of Src have been implicated in the development, progression, and metastasis of numerous human cancers, making it a significant therapeutic target in oncology.[1][3]
This compound is a compound known to inhibit various tyrosine kinases. This guide focuses on validating its specific inhibitory activity against Src kinase in comparison to other well-characterized inhibitors.
Comparative Analysis of Src Kinase Inhibitors
The efficacy of a kinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a higher potency.
The table below summarizes the IC50 values of this compound and several other widely used Src kinase inhibitors. This data allows for a direct comparison of their potency.
| Inhibitor | IC50 for Src Kinase (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 500 | EGFR (12), CaMK II (200)[4] |
| Lavendustin A | 500 | EGFR (11)[5] |
| Dasatinib | <1.0 | Bcr-Abl (<1.0)[6] |
| Saracatinib (AZD0530) | 2.7 | Lck, Fyn, Lyn, c-YES[6][7] |
| Bosutinib | 1.2 | Abl (1)[1][6] |
| PP2 | 5 (for Fyn), 4 (for Lck) | Selective for Src family kinases[6] |
| SU6656 | 280 | Yes (20), Lyn (130), Fyn (170)[8][9] |
| Src Inhibitor 1 | 44 | Lck (88)[6][9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Src Kinase Inhibition Assay
To validate the inhibitory effect of a compound like this compound on Src kinase activity, a robust and reproducible experimental protocol is essential. Below is a detailed methodology for a non-isotopic, luminescence-based kinase assay, which measures the amount of ADP produced as an indicator of kinase activity.
Protocol: ADP-Glo™ Kinase Assay for Src Inhibition
This protocol is adapted from commercially available kits designed to measure kinase activity by quantifying ADP production.[10][11]
Objective: To determine the IC50 value of this compound for Src kinase.
Materials:
-
Recombinant human Src kinase
-
ATP
-
This compound and other control inhibitors (e.g., Dasatinib)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)[12]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[11]
-
Reaction Setup:
-
In a white opaque plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of recombinant Src enzyme diluted in Kinase Buffer. The optimal enzyme concentration should be determined empirically via titration.[10]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for Src to ensure assay sensitivity.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with Src kinase activity.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
-
Visualizations
Src Signaling Pathway
The following diagram illustrates a simplified view of the Src signaling pathway, highlighting its activation by upstream signals and its role in phosphorylating downstream substrates that regulate key cellular functions.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
This workflow diagram outlines the key steps of the Src kinase inhibition assay described in the protocol section.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lavendustin A [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Src (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. adooq.com [adooq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Kinase activity assays Src and CK2 [protocols.io]
Control Experiments for Lavendustin C Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental controls for studying the effects of Lavendustin C, a potent tyrosine kinase inhibitor. Proper controls are critical for validating the specificity of this compound's inhibitory action on cellular signaling pathways. This document outlines detailed experimental protocols, presents comparative data, and visualizes key concepts to aid in the design and interpretation of research involving this compound.
Introduction to this compound and the Importance of Controls
This compound is a member of the lavendustin family of natural products known for their potent inhibitory activity against various protein tyrosine kinases. It is a powerful tool for studying signaling pathways regulated by kinases such as the Epidermal Growth Factor Receptor (EGFR), c-Src, and Ca2+/calmodulin-dependent protein kinase II (CaMKII). Given its broad-spectrum activity, it is imperative to employ rigorous controls to ensure that the observed biological effects are specifically due to the inhibition of the target kinase and not off-target effects.
This guide focuses on the use of appropriate negative controls, such as inactive analogs, and positive controls to provide a clear framework for interpreting experimental outcomes.
Data Presentation: Comparative Efficacy of Lavendustin Analogs
The following tables summarize quantitative data from a key study investigating the effects of Lavendustin A (a close and functionally similar analog of this compound) and its inactive counterpart, Lavendustin B, on Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis. This data highlights the specificity of the active compound.
Table 1: Effect of Lavendustin A and Lavendustin B on VEGF-Induced Blood Flow in a Rat Sponge Implant Model [1][2]
| Treatment Group | 133Xe Clearance (%) (Mean ± SEM) | Inhibition of VEGF-Induced Increase (%) |
| PBS (Control) | 15.2 ± 1.1 | - |
| VEGF (250 ng) | 32.9 ± 1.5 | 0 |
| VEGF (250 ng) + Lavendustin A (10 µg) | 20.9 ± 1.6 | 68.2 |
| VEGF (250 ng) + Lavendustin B (10 µg) | 31.5 ± 2.0 | 7.9 |
Table 2: Effect of Lavendustin A and Lavendustin B on VEGF-Induced Fibrovascular Growth in a Rat Sponge Implant Model [1][2]
| Treatment Group | Fibrovascular Growth Area (%) (Mean ± SEM) | Inhibition of VEGF-Induced Growth (%) |
| PBS (Control) | 15.8 ± 3.5 | - |
| VEGF (250 ng) | 62.4 ± 6.1 | 0 |
| VEGF (250 ng) + Lavendustin A (10 µg) | 21.6 ± 6.8 | 87.2 |
| VEGF (250 ng) + Lavendustin B (10 µg) | 58.9 ± 5.5 | 7.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. The following are protocols for key experiments cited in the data tables.
In Vivo Angiogenesis Assay: Rat Sponge Implant Model[1][2][3][4][5][6]
This protocol is adapted from studies investigating the in vivo effects of Lavendustin A on angiogenesis.
1. Materials:
-
Sterile polyether foam sponges
-
Male Sprague-Dawley rats (200-250 g)
-
Recombinant human VEGF165
-
Lavendustin A and Lavendustin B (dissolved in a suitable solvent like DMSO and diluted in PBS)
-
Phosphate Buffered Saline (PBS)
-
Anesthetic agents
-
133Xe in saline solution
-
Gamma counter
-
Histology equipment (formalin, paraffin, microtome, H&E stain)
2. Procedure:
-
Sponge Implantation: Anesthetize rats and subcutaneously implant two sterile polyether foam sponges on the dorsal flank.
-
Treatment Administration: For 8 consecutive days, inject the sponges daily with one of the following treatments:
-
Vehicle control (e.g., PBS with a low concentration of DMSO)
-
VEGF (250 ng in vehicle)
-
VEGF (250 ng) + Lavendustin A (10 µg)
-
VEGF (250 ng) + Lavendustin B (10 µg)
-
-
Blood Flow Measurement (133Xe Clearance): On day 8, inject 133Xe in saline into the center of each sponge. Measure the radioactivity decay over 6 minutes using a gamma counter placed over the sponge. The rate of clearance is proportional to the blood flow.
-
Histological Analysis: After blood flow measurement, excise the sponges, fix in 10% formalin, and embed in paraffin. Section the sponges and stain with Hematoxylin and Eosin (H&E).
-
Morphometric Analysis: Quantify the area of fibrovascular tissue within the sponge sections using image analysis software.
Mandatory Visualization
Signaling Pathway Diagram
References
Confirming the On-Target Effects of Lavendustin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lavendustin C is a known inhibitor of several critical protein kinases, making it a valuable tool for cell signaling research. However, ensuring its on-target activity is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive framework for confirming the on-target effects of this compound by comparing its activity against its primary kinase targets—Epidermal Growth Factor Receptor (EGFR), Calcium/calmodulin-dependent protein kinase II (CaMKII), and Src kinase—alongside established alternative inhibitors. Detailed experimental protocols and data presentation will facilitate rigorous validation of this compound in your research.
On-Target Profile of this compound
This compound exhibits potent inhibitory activity against the following kinases:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1][2]
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A serine/threonine kinase involved in numerous cellular processes, including synaptic plasticity, cell cycle regulation, and apoptosis.[1][3]
-
pp60c-src(+) kinase (Src): A non-receptor tyrosine kinase that is a key regulator of cell adhesion, growth, and migration.[1]
Comparative Inhibitor Performance
To validate the on-target effects of this compound, it is essential to compare its performance with well-characterized inhibitors of its target kinases.
| Target Kinase | Inhibitor | IC50 (in vitro) | Key Cellular Effects |
| EGFR | This compound | 12 nM [1] | Inhibition of EGF-induced autophosphorylation and downstream signaling. |
| Gefitinib | ~80 nM[4] | Blocks EGFR autophosphorylation, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[5] | |
| CaMKII | This compound | 200 nM [1] | Reduces phosphorylation of CaMKII substrates. |
| KN-93 | 370 nM | Inhibits CaMKII-dependent phosphorylation events and cellular processes.[6] | |
| Src | This compound | 500 nM [1] | Decreases phosphorylation of Src and its downstream targets. |
| Saracatinib (AZD0530) | 2.7 nM[1] | Inhibits Src-mediated signaling pathways, affecting cell migration and invasion.[7] |
Experimental Protocols for On-Target Validation
Here are detailed protocols for key experiments to confirm the on-target effects of this compound.
In Vitro Kinase Assay: Measuring Direct Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target kinases.
Principle: A purified active kinase is incubated with a specific substrate and ATP. The rate of substrate phosphorylation is measured in the presence and absence of the inhibitor.
Experimental Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Protocol (Example for EGFR):
-
Prepare Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare Reagents:
-
Purified active EGFR enzyme.
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
This compound and Gefitinib at various concentrations.
-
ATP solution (containing γ-³²P-ATP for radiometric detection).
-
-
Reaction Setup (in triplicate):
-
Add 5 µL of reaction buffer to each well of a 96-well plate.
-
Add 2.5 µL of inhibitor solution (or DMSO for control).
-
Add 2.5 µL of EGFR enzyme solution.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 5 µL of a mixture of substrate and ATP solution.
-
Incubate for 30 minutes at 30°C.
-
-
Stop Reaction and Detect:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phosphorylation Assay: Western Blot Analysis
This assay assesses the ability of this compound to inhibit the phosphorylation of its target kinases and their downstream effectors within a cellular context.
Principle: Cells are treated with this compound, followed by stimulation to activate the signaling pathway of interest. Cell lysates are then analyzed by Western blot using phospho-specific antibodies.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of a series of lavendustin A analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium/calmodulin-dependent protein kinase II phosphorylates and regulates the Drosophila eag potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-EGFR (phospho Y1068) recombinant antibody [EP774Y] (ab40815) | Abcam [abcam.com]
- 6. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine | eLife [elifesciences.org]
A Comparative Guide to Lavendustin C and Other EGFR Inhibitors for Researchers
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of various enzyme inhibitors is paramount. This guide provides an objective comparison of Lavendustin C with other prominent Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by experimental data and detailed protocols.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are broadly classified into generations based on their mechanism of action and specificity for different EGFR mutations. This compound represents an early, naturally derived tyrosine kinase inhibitor, while compounds like gefitinib, erlotinib, afatinib, and osimertinib represent first, second, and third-generation synthetic inhibitors, respectively.
Comparative Performance: A Data-Driven Overview
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the greater the potency of the inhibitor.
The following table summarizes the reported IC50 values for this compound and other selected EGFR inhibitors against EGFR and other kinases. It is important to note that these values are compiled from various studies and the experimental conditions may differ. For a direct comparison, these inhibitors should be evaluated side-by-side under identical assay conditions.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | EGFR | 11 - 12[2][3] | Also inhibits c-Src (500 nM) and CaMKII (200 nM)[2][3] |
| Gefitinib | EGFR (Wild-Type) | 26 - 47 | First-generation, reversible inhibitor. |
| EGFR (L858R) | 10 - 24 | ||
| EGFR (Exon 19 del) | 5 - 15 | ||
| Erlotinib | EGFR (Wild-Type) | 2 - 20 | First-generation, reversible inhibitor. |
| EGFR (L858R) | 4 - 52 | ||
| EGFR (Exon 19 del) | 2 - 20 | ||
| Afatinib | EGFR (Wild-Type) | 0.5 - 10 | Second-generation, irreversible inhibitor. Also inhibits other ErbB family members. |
| EGFR (L858R) | 0.4 | ||
| EGFR (Exon 19 del) | 0.5 | ||
| EGFR (T790M) | 10 | ||
| Osimertinib | EGFR (Wild-Type) | 184 - 490 | Third-generation, irreversible inhibitor, selective for mutant EGFR. |
| EGFR (L858R/T790M) | <1 - 15 | ||
| EGFR (Exon 19 del/T790M) | <1 - 15 |
Signaling Pathways and Experimental Workflows
To understand the context of EGFR inhibition, it is crucial to visualize the EGFR signaling pathway and the general workflow for comparing inhibitors.
Figure 1: Simplified EGFR Signaling Pathway.
The following diagram illustrates a typical workflow for the comparative evaluation of EGFR inhibitors.
Figure 2: Experimental workflow for comparing EGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key experiments used in the evaluation of EGFR inhibitors.
Biochemical EGFR Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated EGFR.
Objective: To determine the IC50 value of an inhibitor against wild-type or mutant EGFR kinase.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitors. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.
-
Add the EGFR enzyme to each well (except the background control) and incubate for 10-15 minutes at room temperature.
-
Prepare a solution of ATP and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (In Situ)
This assay assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Objective: To determine the IC50 value of an inhibitor in a cellular context.
Materials:
-
Human cancer cell line with known EGFR status (e.g., A431 for EGFR overexpression, NCI-H1975 for L858R/T790M mutation).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test inhibitors (dissolved in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.
-
96-well clear-bottom white or black assay plates.
-
Plate reader capable of luminescence or absorbance detection.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of inhibitors. Include wells with DMSO only as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent directly to the wells, incubating for a short period, and then reading the luminescence. Alternatively, use the MTT assay, which involves adding MTT reagent, incubating, solubilizing the formazan crystals, and reading the absorbance.
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of EGFR tyrosine kinase, demonstrating activity in the low nanomolar range in biochemical assays.[2][3] However, its selectivity is not as well-defined as that of modern, clinically approved EGFR inhibitors. First-generation inhibitors like gefitinib and erlotinib are effective against common activating mutations but are less so against resistance mutations such as T790M. Second-generation inhibitors like afatinib are more potent and target a broader range of ErbB family receptors but can have increased toxicity. Third-generation inhibitors like osimertinib are designed to be highly selective for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, which can lead to a better side-effect profile.
The choice of an EGFR inhibitor for research or therapeutic development depends on the specific application, including the target EGFR mutation status and the desired selectivity profile. The experimental protocols provided in this guide offer a framework for conducting direct, comparative studies to elucidate the relative potency and efficacy of different EGFR inhibitors.
References
The Specificity of Lavendustin C: A Comparative Guide for Kinase Inhibitor Research
In the landscape of kinase inhibitor research, understanding the specificity of a compound is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of Lavendustin C with other notable kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and methodologies.
Introduction to this compound
This compound is a potent inhibitor of protein tyrosine kinases. Initially isolated from Streptomyces griseolavendus, it has been a valuable tool in studying signal transduction pathways. However, like many kinase inhibitors, its activity is not absolutely specific to a single target. This guide will objectively compare its inhibitory profile against that of other well-known kinase inhibitors to elucidate its relative specificity.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound and other representative kinase inhibitors against a panel of common kinases. This data allows for a direct comparison of their potency and selectivity.
| Kinase Inhibitor | EGFR | Src Family (c-Src/v-Src) | CaMK II | PKA | PKCα |
| This compound | 12 nM[1][2] | 500 nM[1][2][3] | 200 nM[1][2][3] | - | - |
| Staurosporine | - | 6 nM[4][5] | 20 nM[4][5] | 7 nM[1][4] | 2 nM[4][5] |
| Dasatinib | >1000 nM | 0.5 nM[6] | - | - | - |
| Erlotinib | 2 nM[7] | >2000 nM[7] | - | - | - |
| Genistein | 12 µM[8] | - | - | >50 µM | >50 µM |
From the data, it is evident that this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While it also inhibits the Src family kinase pp60c-src and Ca2+/calmodulin-dependent kinase II (CaMK II), its potency against these kinases is significantly lower than against EGFR.[1][2][3]
In comparison:
-
Staurosporine is a broad-spectrum or "pan-kinase" inhibitor, demonstrating high potency against a wide range of kinases with little selectivity.[1][4][5][9][10]
-
Dasatinib is a multi-targeted inhibitor with very high potency against Src family kinases and Bcr-Abl.[3][6][11]
-
Erlotinib is a highly selective EGFR inhibitor, showing over 1000-fold greater sensitivity for EGFR compared to c-Src.[7]
-
Genistein is a relatively specific inhibitor of protein tyrosine kinases but with significantly lower potency (in the micromolar range) compared to the others.[2][8][12]
Key Signaling Pathways
To understand the functional implications of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. This compound's primary targets, EGFR and Src, are key components of major pathways that regulate cell proliferation, survival, and differentiation.
The diagram above illustrates the EGFR signaling cascade. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.[4][8][10] This initiates downstream signaling through the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to changes in gene expression that promote cell growth and survival.[5][9] this compound's inhibition of EGFR blocks these downstream effects.
Src is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including growth factor receptors and integrins.[13] Activated Src can influence multiple signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, and can also directly phosphorylate substrates like FAK and STAT3 to regulate cell adhesion, migration, and proliferation.[7][13]
Experimental Protocols for Kinase Inhibitor Specificity
Determining the specificity of a kinase inhibitor involves screening its activity against a panel of kinases. A typical workflow for an in vitro kinase assay is outlined below.
Detailed Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a common fluorescence-based method for determining kinase activity and inhibitor potency.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Serially dilute the test inhibitor (e.g., this compound) in the reaction buffer to create a range of concentrations.
-
Prepare solutions of the target kinase and its specific biotinylated peptide substrate.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
Prepare detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.
-
-
Kinase Reaction:
-
In a 384-well microplate, add the kinase, the biotinylated substrate, and the various concentrations of the inhibitor.
-
Initiate the phosphorylation reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding the detection reagents in a buffer containing EDTA.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of phosphorylated substrate.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.
-
Conclusion
This compound is a potent inhibitor of EGFR with moderate activity against Src and CaMK II. When compared to a broad-spectrum inhibitor like Staurosporine, this compound demonstrates a significantly more selective profile. However, when compared to highly targeted inhibitors like Erlotinib, its activity against multiple kinases is more apparent. This makes this compound a valuable tool for studying EGFR-mediated signaling, but researchers should remain cognizant of its potential off-target effects on Src and CaMK II, especially at higher concentrations. The choice of a kinase inhibitor should always be guided by a thorough understanding of its specificity profile in the context of the biological question being addressed.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 10. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use and specificity of genistein as inhibitor of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Lavendustin C: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lavendustin C's inhibitory activity across multiple kinase targets, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs and to provide a framework for similar in vitro kinase inhibition studies.
Introduction to this compound
This compound is a potent inhibitor of several protein kinases, enzymes that play critical roles in cellular signaling pathways.[1][2] Originally isolated from Streptomyces griseolavendus, this compound and its analogs have been investigated for their potential in modulating cellular processes such as proliferation, differentiation, and apoptosis.[2] Understanding the cross-reactivity profile of this compound is crucial for interpreting experimental results and for its potential development as a therapeutic agent. This guide focuses on its inhibitory effects on Epidermal Growth Factor Receptor (EGFR), Src kinase (pp60c-src), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
Quantitative Comparison of Kinase Inhibition
The inhibitory potency of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound against key kinase targets. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (µM) | Reference |
| EGFR-associated tyrosine kinase | 0.012 | [1][2] |
| CaMKII | 0.2 | [1][2] |
| pp60c-src(+) kinase | 0.5 | [1][2] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP and substrate concentrations.
Signaling Pathways and Inhibition
The following diagrams illustrate the signaling pathways of EGFR, Src, and CaMKII, highlighting the point of inhibition by this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Src Kinase Signaling Pathway Inhibition by this compound.
Caption: CaMKII Signaling Pathway Inhibition by this compound.
Experimental Protocols
The determination of kinase inhibition by this compound is typically performed using in vitro kinase assays. Below is a generalized protocol that can be adapted for specific kinases like EGFR, Src, and CaMKII.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the IC50 of an inhibitor using a radiometric assay with [γ-³²P]ATP.
Materials:
-
Purified recombinant kinase (e.g., EGFR, Src, CaMKII)
-
Specific peptide or protein substrate for the kinase
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in DMSO. A typical final concentration range for testing might be from 0.001 µM to 100 µM.
-
Reaction Setup: In individual reaction tubes or wells of a microplate, add the kinase reaction mix. Then, add the diluted this compound or DMSO (for the control). Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the control (DMSO only). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a Radiometric In Vitro Kinase Inhibition Assay.
Note on Alternative Assays: While the radiometric assay is a classic and reliable method, non-radioactive assays are now more common due to safety and disposal concerns. These include:
-
Luminescence-based assays: These measure kinase activity by quantifying the amount of ADP produced in the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-based assays: These utilize fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET).
The choice of assay depends on the specific kinase, available reagents, and required throughput.
Conclusion
References
A Comparative Guide to Cellular Assays for Validating Lavendustin C Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cellular assays used to validate the activity of Lavendustin C, a potent tyrosine kinase inhibitor. It offers a comparative analysis of this compound's performance against other well-established epidermal growth factor receptor (EGFR) inhibitors, supported by experimental data from various studies. Detailed protocols for key assays are provided to facilitate the replication and validation of these findings in your own research.
Introduction to this compound
This compound is a naturally derived compound known for its potent inhibitory activity against several protein tyrosine kinases. It is a derivative of Lavendustin A, which was first isolated from Streptomyces griseolavendus. This compound primarily targets the EGFR-associated tyrosine kinase, playing a crucial role in modulating cellular signaling pathways that govern cell growth, proliferation, and differentiation.[1] Its ability to inhibit key kinases makes it a valuable tool for cancer research and a potential candidate for therapeutic development.
Comparative Analysis of Inhibitor Potency
To objectively assess the efficacy of this compound, its half-maximal inhibitory concentration (IC50) is compared with that of other known EGFR tyrosine kinase inhibitors such as Gefitinib and Erlotinib. The following tables summarize the IC50 values obtained from various cellular assays across different cancer cell lines.
Disclaimer: The data presented in these tables are compiled from multiple independent studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line passage number, assay duration, and reagent concentrations can vary between studies.
Table 1: IC50 Values for EGFR Inhibition
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | A431 (epidermoid carcinoma) | EGFR Tyrosine Kinase Activity | 0.012 | [1] |
| Gefitinib | A431 (epidermoid carcinoma) | Cytotoxicity Assay | 19.77 | |
| Erlotinib | A431 (epidermoid carcinoma) | MTT Assay | 1.53 |
Table 2: IC50 Values for Inhibition of Other Kinases
| Inhibitor | Kinase Target | IC50 (µM) | Reference |
| This compound | CaMK II | 0.2 | [1] |
| This compound | pp60c-src | 0.5 | [1] |
Table 3: Comparative Anti-proliferative Activity (IC50 in µM)
| Cell Line | This compound (analogue) | Gefitinib | Erlotinib |
| MCF-7 (Breast Cancer) | Not Available | >10 | 9.8 |
| A549 (Lung Cancer) | Not Available | ~20 | ~23 |
| HCT-116 (Colon Cancer) | Not Available | >30 | >30 |
Key Cellular Assays and Experimental Protocols
The following section details the methodologies for key cellular assays used to evaluate the efficacy of tyrosine kinase inhibitors like this compound.
Cellular Tyrosine Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase in a cellular context.
Protocol: In-Cell Western Assay for EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Seed A431 cells (or another relevant cell line) in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each to permeabilize the cells.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark.
-
-
Detection and Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity to determine the level of EGFR phosphorylation. The results are typically normalized to total protein content or a housekeeping protein.
-
Cell Viability and Proliferation Assays
These assays determine the effect of the inhibitor on cell survival and growth.
Protocol: MTT Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors for 24-72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for validating a tyrosine kinase inhibitor.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating a tyrosine kinase inhibitor.
Conclusion
References
Safety Operating Guide
Proper Disposal of Lavendustin C: A Step-by-Step Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential procedures for the safe and compliant disposal of Lavendustin C, a potent tyrosine kinase inhibitor used in research. Proper handling and disposal are critical to ensure personnel safety and environmental protection. The following steps are based on general best practices for laboratory chemical waste management and should be performed in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to recognize its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a closely related compound, Lavendustin A, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is prudent to handle this compound with similar precautions.
Required PPE:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Chemically resistant protective gloves (e.g., nitrile)[1].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary[1][2].
-
Respiratory Protection: If handling the powder outside of a fume hood or ventilated enclosure, a suitable respirator should be worn to avoid dust inhalation[1].
Segregation and Waste Collection
Proper segregation is a cornerstone of safe chemical waste disposal. Never mix incompatible chemicals[3][4].
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Solutions of this compound (e.g., in DMSO or DMF) should be collected in a dedicated liquid hazardous waste container[2].
-
Ensure the waste container is chemically compatible with the solvent used. Plastic containers are often preferred[5]. Acids and bases should not be stored in metal containers[2].
-
Do not mix this compound solutions with other types of chemical waste unless explicitly permitted by your EHS department.
-
Container Management and Labeling
All waste containers must be managed to prevent leaks, spills, and exposure.
-
Container Condition: Use containers that are in good condition, free from damage, and have a secure, leak-proof screw cap[3][4].
-
Filling: Do not overfill containers. A general rule is to fill to no more than 90% capacity to allow for expansion[2].
-
Labeling: Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added[2][5]. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If in solution, list the solvent(s) and estimate the concentrations.
-
The associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
The accumulation start date.
-
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel[3][4].
-
Location: The SAA should be a designated secondary containment area, clearly marked with hazardous waste signage[2][5].
-
Closure: Waste containers must be kept securely capped at all times, except when adding waste[4][5].
-
Inspection: Regularly inspect the SAA for any signs of leaks or container degradation[3][4].
Arranging for Final Disposal
This compound should not be disposed of down the drain or in regular trash[6].
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (which can vary by institution but is often up to one year for partially filled containers), contact your institution's EHS or hazardous waste management department to schedule a pickup[4][5].
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed waste disposal facility for proper treatment, typically via incineration or another approved method, in compliance with all federal, state, and local regulations[1][3].
Operational Plans and Data
To ensure clarity and compliance, the following tables summarize key logistical information.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye | Safety goggles with side-shields |
| Hand | Chemically resistant gloves (e.g., nitrile) |
| Body | Laboratory coat (standard use) |
| Respiratory | Use in a ventilated hood or wear a respirator for powder |
Table 2: Waste Container and Storage Guidelines
| Parameter | Guideline |
| Container Type | Chemically compatible, leak-proof, with a secure screw cap. Plastic is generally preferred[5]. |
| Maximum Fill Volume | 90% of container capacity[2]. |
| Labeling | "Hazardous Waste" tag with full chemical name(s) and hazard warnings[5]. |
| Storage Location | Designated and marked Satellite Accumulation Area (SAA) with secondary containment[4]. |
| Storage Time Limit | Varies by regulation; consult your EHS department. Containers must be removed within 3 days of becoming full[4]. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. lavendustin A|125697-92-9|MSDS [dcchemicals.com]
- 2. gaiaca.com [gaiaca.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Lavendustin C
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lavendustin C, a potent tyrosine kinase inhibitor. By adhering to these procedural steps, you can mitigate risks and ensure a secure research environment.
Physicochemical and Hazard Information
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₅ | [1][2] |
| Molecular Weight | 275.26 g/mol | [2] |
| Appearance | Yellow to brown powder | [3] |
| Solubility | Soluble in DMSO and methanol | [4] |
| Storage Temperature | -20°C | [3] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards. Adherence to the corresponding precautionary statements is mandatory.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Data sourced from Sigma-Aldrich Safety Information.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is crucial when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To prevent eye irritation from dust particles or splashes of solutions containing this compound.[3] |
| Skin/Body | Laboratory coat. | To prevent skin contact and contamination of personal clothing. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | To prevent skin irritation upon direct contact.[3] |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust particles which may cause respiratory irritation.[3] |
Handling, Storage, and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling, storage, and disposal of this compound.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table, based on guidelines for similar chemical compounds, provides a course of action.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Note: The first aid measures for this compound are based on general laboratory safety protocols and information available for chemically related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
